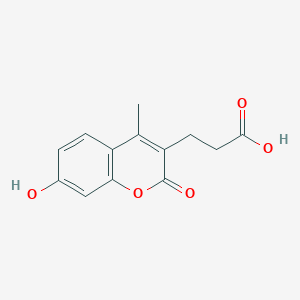

3-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-propionsäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-propionic acid, also known as 7-Hydroxy-4-methylcoumarin-3-acetic acid, is a derivative of coumarin. This compound is known for its fluorescent properties and is used in various scientific applications, including as a pH indicator and in fluorescence-based assays.

Wissenschaftliche Forschungsanwendungen

3-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-propionic acid has a wide range of applications in scientific research:

Chemistry: Used as a fluorescent probe for detecting nucleic acids and proteins

Biology: Employed in fluorescence microscopy to study cellular processes

Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent

Industry: Utilized in the development of fluorescent dyes and pH indicators

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-propionic acid typically involves the condensation of 4-methylumbelliferone with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:

Base: Sodium hydroxide or potassium hydroxide

Solvent: Ethanol or water

Temperature: Reflux conditions (around 80-100°C)

Time: Several hours to complete the reaction

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving:

Continuous flow reactors: To maintain consistent reaction conditions

Purification steps: Such as recrystallization or chromatography to ensure high purity

Analyse Chemischer Reaktionen

Types of Reactions

3-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-propionic acid undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding quinones

Reduction: Reduction of the carbonyl group to form alcohols

Substitution: Electrophilic substitution reactions on the aromatic ring

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents

Substitution: Halogens or nitrating agents in the presence of catalysts

Major Products Formed

Oxidation: Formation of quinones

Reduction: Formation of alcohol derivatives

Substitution: Formation of halogenated or nitrated derivatives

Wirkmechanismus

The mechanism of action of 3-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-propionic acid involves its ability to fluoresce under specific conditions. The compound absorbs light at a specific wavelength (around 360 nm) and emits light at a different wavelength (around 450 nm). This property is exploited in various assays and imaging techniques. The molecular targets and pathways involved include:

Binding to nucleic acids: Enhancing fluorescence upon binding

Interaction with proteins: Altering fluorescence based on the protein environment

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Methylumbelliferone: A precursor in the synthesis of 3-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-propionic acid, also used as a fluorescent probe

Coumarin: The parent compound, known for its anticoagulant properties

7-Hydroxycoumarin: Another derivative with similar fluorescent properties

Uniqueness

3-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-propionic acid is unique due to its specific structural features that enhance its fluorescent properties and make it suitable for a wide range of applications in scientific research. Its ability to act as a pH indicator and its stability under various conditions further distinguish it from other similar compounds.

Biologische Aktivität

3-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-propionic acid, a member of the coumarin family, exhibits a range of biological activities that have garnered significant attention in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Chemical Name : 3-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-propionic acid

- Molecular Formula : C13H12O5

- Molecular Weight : 248.23 g/mol

- CAS Number : 5310805

Coumarins, including this compound, are known for their diverse biological effects, which include:

- Anticancer Activity : Studies indicate that coumarin derivatives can inhibit the proliferation of various cancer cell lines. For instance, compounds derived from coumarins have shown selective cytotoxicity against cancerous cells while sparing normal cells . The mechanism often involves the induction of apoptosis and cell cycle arrest.

- Anti-inflammatory Effects : Coumarins exhibit anti-inflammatory properties by modulating inflammatory pathways and inhibiting the production of pro-inflammatory cytokines .

- Antioxidant Activity : The antioxidant properties of coumarins help in scavenging free radicals and reducing oxidative stress, which is linked to various diseases including cancer and cardiovascular disorders .

Table 1: Biological Activities of 3-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-propionic Acid

Case Studies and Research Findings

- Anticancer Studies : A series of experiments demonstrated that derivatives of this compound exhibited significant inhibitory effects on human malignant cell lines, including HCT116 (colon cancer) and A549 (lung cancer) cells. The most potent derivatives had IC50 values as low as 0.12 mg/mL, indicating a strong potential for therapeutic applications in oncology .

- Mechanistic Insights : Research has shown that these compounds may act through specific signaling pathways such as HSP90 and TRAP1, which are crucial in cancer cell survival and proliferation. The selectivity towards cancer cells was confirmed through assays comparing effects on normal HEK293 cells versus cancerous lines .

- In Vivo Studies : Additional studies have indicated that the anti-inflammatory properties of coumarins can be attributed to their ability to inhibit NF-kB signaling pathways, thus reducing the expression of inflammatory mediators .

Eigenschaften

IUPAC Name |

3-(7-hydroxy-4-methyl-2-oxochromen-3-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O5/c1-7-9-3-2-8(14)6-11(9)18-13(17)10(7)4-5-12(15)16/h2-3,6,14H,4-5H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFGDSAVPKKKVDY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10415489 |

Source

|

| Record name | 3-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5852-06-2 |

Source

|

| Record name | 3-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.